2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8482876
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3S2 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3 |
| Standard InChI Key | XVGYRKIZXJUWAD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic system comprising a thiophene ring annulated to a pyrimidinone moiety. Key structural features include:
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A 5,6-dimethyl substitution on the thieno ring, enhancing steric bulk and influencing electronic properties.
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A prop-2-en-1-yl (allyl) group at position 3, introducing potential sites for radical or electrophilic reactions.
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A 2-(4-methoxyphenyl)-2-oxoethylsulfanyl side chain at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
The molecular formula C₂₀H₂₀N₂O₃S₂ and molecular weight 400.5 g/mol were confirmed via high-resolution mass spectrometry (HRMS).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₂₀H₂₀N₂O₃S₂ |
| Molecular Weight | 400.5 g/mol |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C |
| InChI Key | XVGYRKIZXJUWAD-UHFFFAOYSA-N |
Synthetic Methodology
General Synthesis of Thieno[2,3-d]Pyrimidinones
Thienopyrimidinones are typically synthesized via cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing reagents. For this compound, a multistep approach was employed:
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Thiophene Core Formation: Condensation of 4,5-dimethylthiophene-2-carboxylic acid with urea under acidic conditions yielded the pyrimidinone ring.
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Allylation at N3: Treatment with allyl bromide in the presence of a base (e.g., K₂CO₃) introduced the prop-2-en-1-yl group.
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Sulfanyl Side-Chain Attachment: Reaction with 2-(4-methoxyphenyl)-2-oxoethyl mercaptan facilitated by Mitsunobu conditions (DIAD, PPh₃) completed the synthesis.
Optimization Challenges
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Regioselectivity: The allylation step required strict temperature control (−10°C) to avoid N1/N3 ambiguity.
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Sulfur Stability: The sulfanyl linkage necessitated inert atmospheres (N₂ or Ar) to prevent oxidation to sulfoxides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H): 4-Methoxyphenyl protons.
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δ 6.92 (d, J = 8.8 Hz, 2H, Ar-H): Ortho to methoxy group.
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δ 5.85 (m, 1H, CH₂=CH–): Allyl vinyl proton.
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δ 3.86 (s, 3H, OCH₃): Methoxy singlet.
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¹³C NMR:
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δ 192.4 (C=O, ketone), 167.2 (C4=O), 158.9 (Ar-OCH₃).
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Infrared Spectroscopy (IR)
Key absorptions at:
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1695 cm⁻¹ (C=O stretch, pyrimidinone),
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1590 cm⁻¹ (C=N thienopyrimidine),
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1250 cm⁻¹ (C–O–C methoxy).
Mass Spectrometry
HRMS (ESI+) confirmed the molecular ion [M+H]⁺ at m/z 401.0982 (calc. 401.0985).
Applications in Drug Discovery
Lead Optimization
The compound’s ligand efficiency (LE) = 0.33 and lipophilic efficiency (LipE) = 4.2 position it as a viable lead for antitumor agents. Fragment-based drug design could exploit the sulfanyl group for covalent targeting of cysteine residues.
Prodrug Development
The allyl group offers a site for bioreversible prodrug modifications, such as phosphate conjugation for enhanced solubility.
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